Soluble Epoxide Hydrolase (sEH) Inhibitory Potency: Ki = 1.5 nM, Competitive with Leading sEH Inhibitor Chemotypes
The target compound demonstrates potent inhibition of human recombinant soluble epoxide hydrolase (sEH) with a Ki of 1.5 nM, as determined by a FRET-based ACPU displacement assay [1]. This places it among the most potent sEH inhibitors reported in the 4-hydroxyquinolone class. For context, the structurally distinct urea-based sEH inhibitor AR9281 (a clinical candidate) exhibits a Ki of approximately 8 nM under comparable assay conditions, while 1-(1-adamantyl)-3-(3-phenylpropyl)urea shows a Ki of 1.0 nM [2]. The 1.5 nM Ki of the target compound represents a ≥5-fold improvement over AR9281 and is competitive with the most potent urea-based inhibitors, yet from a chemically distinct quinoline scaffold.
| Evidence Dimension | Inhibitory constant (Ki) against recombinant human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | Ki = 1.5 nM |
| Comparator Or Baseline | AR9281: Ki ≈ 8 nM; 1-(1-adamantyl)-3-(3-phenylpropyl)urea: Ki = 1.0 nM |
| Quantified Difference | ~5.3-fold more potent than AR9281; comparable to the most potent urea-based sEH inhibitors |
| Conditions | FRET-based ACPU displacement assay; human recombinant soluble epoxide hydrolase |
Why This Matters
This level of sEH inhibitory potency supports prioritization of the compound for cardiovascular, renal, and inflammatory disease models where epoxy-fatty acid stabilization is therapeutically relevant.
- [1] BindingDB. BDBM50100526 (CHEMBL3327083): Ki = 1.5 nM for human recombinant soluble epoxide hydrolase. Accessed 2026-05-10. View Source
- [2] Imig, J. D. et al. An Orally Active Epoxide Hydrolase Inhibitor Lowers Blood Pressure and Renal Vascular Resistance in SHR. Am. J. Physiol. Regul. Integr. Comp. Physiol. 2005, 289, R217–R224. View Source
